4-Ethoxyphenyl 4-((butoxycarbonyl)oxy)benzoate
Overview
Description
The compound "4-Ethoxyphenyl 4-((butoxycarbonyl)oxy)benzoate" is not directly mentioned in the provided papers. However, the papers do discuss various related compounds with similar functional groups and structural motifs. For instance, compounds with ethoxycarbonyl groups and benzoate structures are recurrent themes in the research, as seen in the synthesis of ethyl 4-(2-aryloxyhexyloxy)benzoates and ethyl 4-[2-(6-methyl-3-pyridyloxy)butyloxy]benzoate . These compounds are of interest due to their biological activity or mesomorphic properties.
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions, often starting with commercially available or readily synthesized intermediates. For example, the synthesis of ethyl 4-(2-aryloxyhexyloxy)benzoates and the preparation of ethyl 4-[2-(6-methyl-3-pyridyloxy)butyloxy]benzoate are indicative of the methods that might be used to synthesize "4-Ethoxyphenyl 4-((butoxycarbonyl)oxy)benzoate". These methods typically involve esterification reactions, coupling reactions, and protective group strategies.
Molecular Structure Analysis
The molecular structure of compounds similar to "4-Ethoxyphenyl 4-((butoxycarbonyl)oxy)benzoate" is often characterized using techniques such as X-ray crystallography, as seen in the study of ethyl 2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate . These analyses provide detailed information on the molecular conformation, crystal packing, and potential intermolecular interactions, such as hydrogen bonding.
Chemical Reactions Analysis
The chemical reactivity of compounds with benzoate structures and ethoxycarbonyl groups can be inferred from the studies provided. For instance, the anti-juvenile hormone activity of ethyl 4-(2-aryloxyhexyloxy)benzoates suggests that these compounds can interact with biological receptors. The transformation of 4-n-alkoxyphenyl 4-[(4-n-alkoxy-2,3,5,6-tetrafluorophenyl)ethynyl]benzoates into ethane derivatives indicates the potential for chemical modifications and the influence of structural changes on the properties of the compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to "4-Ethoxyphenyl 4-((butoxycarbonyl)oxy)benzoate" are diverse. The mesomorphic properties of various benzoates are a focus of several studies , with techniques such as differential scanning calorimetry (DSC) and polarizing optical microscopy used to characterize phase transitions and mesophases. These properties are influenced by the molecular structure, such as the presence of alkoxy chains and fluorinated groups.
Scientific Research Applications
Polymerization and Mesomorphic Properties
- The compound has been utilized in the stereospecific cationic polymerization of mesomorphic vinyl ethers, showcasing the effect of different stereoregularities on the mesomorphism and organization of the resulting polymers. These polymers exhibited liquid crystalline side-chain characteristics, characterized by differential scanning calorimetry, hot-stage polarized light microscopy, and X-ray diffraction, to study the influence of tacticity on mesomorphism (Hellermark, Gedde, & Hult, 1996).
Liquid Crystalline Properties
- Research into homologous series of liquid crystalline compounds related to "4-Ethoxyphenyl 4-((butoxycarbonyl)oxy)benzoate" revealed their nematic and smectic A phases, highlighting the role of molecular geometry in liquid crystalline behavior. These findings are significant for understanding the mesomorphic properties and potential applications in liquid crystal display technologies (Takenaka et al., 1989).
Anti-Juvenile Hormone Activity
- Modifications of the chemical structure have led to compounds that exhibit anti-juvenile hormone activity, inducing precocious metamorphosis in silkworm larvae. This line of research opens up possibilities for pest control strategies and provides insights into hormonal regulation mechanisms in insects (Kuwano et al., 2008).
Advanced Materials Synthesis
- Studies have also focused on the synthesis and characterization of azomesogens containing an ethoxyethyl terminal chain, exploring their smectic A and nematic mesophases. These findings contribute to the development of new materials with specific optical and thermal properties, useful for advanced applications in materials science (Prajapati & Pandya, 2004).
Novel Hybrid Pharmaceuticals
- The compound has been investigated as part of a novel class of anti-inflammatory pharmaceuticals, highlighting the synthesis and therapeutic potential of hybrids bearing nitric oxide and hydrogen sulfide-releasing moieties. This research suggests a new direction in the development of anti-inflammatory drugs with enhanced efficacy and reduced side effects (Kodela, Chattopadhyay, & Kashfi, 2012).
Safety And Hazards
properties
IUPAC Name |
(4-ethoxyphenyl) 4-butoxycarbonyloxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O6/c1-3-5-14-24-20(22)26-18-8-6-15(7-9-18)19(21)25-17-12-10-16(11-13-17)23-4-2/h6-13H,3-5,14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIJIKFKGLZGENN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)OC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7066067 | |
Record name | Benzoic acid, 4-[(butoxycarbonyl)oxy]-, 4-ethoxyphenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7066067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethoxyphenyl 4-((butoxycarbonyl)oxy)benzoate | |
CAS RN |
16494-24-9 | |
Record name | Benzoic acid, 4-[(butoxycarbonyl)oxy]-, 4-ethoxyphenyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16494-24-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 4-((butoxycarbonyl)oxy)-, 4-ethoxyphenyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016494249 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BEPC | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152096 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzoic acid, 4-[(butoxycarbonyl)oxy]-, 4-ethoxyphenyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoic acid, 4-[(butoxycarbonyl)oxy]-, 4-ethoxyphenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7066067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-ethoxyphenyl 4-[(butoxycarbonyl)oxy]benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.858 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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